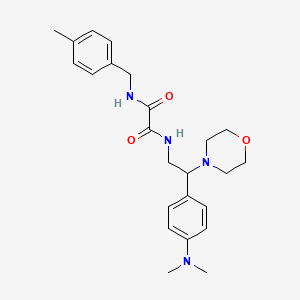

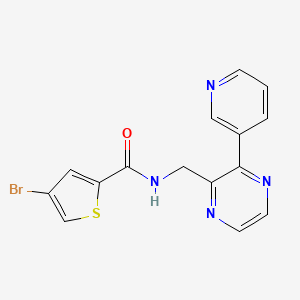

![molecular formula C15H19N3O3 B2491393 3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921490-47-3](/img/structure/B2491393.png)

3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Research has explored the synthesis of related pyrido[2,3-d]pyrimidine derivatives through various chemical routes. For instance, Ashraf et al. (2019) reported the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives using spectral techniques and computational exploration to confirm their structures (Ashraf et al., 2019). This study exemplifies the methods and analytical techniques that may be applied to synthesize and characterize compounds similar to the one .

Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives has been extensively analyzed through various techniques, including NMR, UV-visible, FT-IR spectroscopy, and X-ray diffraction analysis. The research conducted by Ashraf et al. utilized density functional theory (DFT) and time-dependent DFT computations to analyze the electronic structures, demonstrating the intricate details that can be obtained about the molecule's structure (Ashraf et al., 2019).

Chemical Reactions and Properties

Pyrido[2,3-d]pyrimidine compounds undergo a variety of chemical reactions, including electrophilic substitution and condensation reactions. Hirota et al. (1990) synthesized several 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, highlighting the versatility of reactions this class of compounds can participate in (Hirota et al., 1990).

Physical Properties Analysis

The physical properties of pyrido[2,3-d]pyrimidine derivatives, such as solubility, melting point, and crystallinity, can be influenced by the specific substituents present on the core structure. The molecular electrostatic potential (MEP) analysis, as discussed by Ashraf et al., explores the reactivity of compounds by predicting nucleophilic and electrophilic sites, which can indirectly inform about their physical properties (Ashraf et al., 2019).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with various reagents, of pyrido[2,3-d]pyrimidine derivatives are determined by their molecular structure. The studies by Hirota et al. and Ashraf et al. provide insights into the chemical behavior of these compounds, including their potential for forming hydrogen bonds and undergoing nucleophilic as well as electrophilic attacks (Hirota et al., 1990); (Ashraf et al., 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research has demonstrated innovative approaches to synthesizing pyrido[2,3-d]pyrimidine derivatives, which are crucial for developing novel pharmaceuticals and materials. For instance, Ashraf et al. (2019) described the synthesis of novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, employing spectral techniques and computational methods to ascertain their structures and explore their electronic configurations (Ashraf et al., 2019). Similarly, Trilleras et al. (2009) focused on the crystal structures of various pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, revealing insights into their molecular arrangements (Trilleras et al., 2009).

Antiviral and Antimicrobial Activities

Several studies have explored the antiviral and antimicrobial potentials of pyrido[2,3-d]pyrimidine derivatives. Hocková et al. (2003) synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating marked inhibitory effects against retrovirus replication in cell culture, highlighting their potential as antiretroviral agents (Hocková et al., 2003).

Optical and Nonlinear Optical (NLO) Properties

The optical and NLO properties of pyrimidine-based derivatives have been studied for their potential applications in material science. Mohan et al. (2020) synthesized novel pyrimidine-based bis-uracil derivatives and assessed their linear and nonlinear optical properties, suggesting their suitability for NLO device fabrications (Mohan et al., 2020).

Herbicidal Activities

The application of pyrimidine derivatives in agriculture, specifically as herbicides, has also been investigated. Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, some of which exhibited significant herbicidal activities, suggesting their potential use in controlling weed growth (Yang Huazheng, 2013).

Wirkmechanismus

Target of action

Pyrido[2,3-d]pyrimidines have been found to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . They have been shown to target various proteins, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .

Mode of action

The exact mode of action would depend on the specific targets of the compound. Generally, these compounds inhibit the activity of their targets, leading to a disruption in the normal functioning of the cell .

Biochemical pathways

The affected pathways would depend on the specific targets of the compound. For example, if the compound targets tyrosine kinase, it could affect pathways related to cell growth and differentiation .

Result of action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. In general, inhibition of the targets could lead to effects such as cell cycle arrest, apoptosis, or reduced inflammation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-ethoxy-6-ethyl-1-methyl-3-prop-2-enylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-5-8-18-14(19)11-12(21-7-3)10(6-2)9-16-13(11)17(4)15(18)20/h5,9H,1,6-8H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDBDEWMHEHTFIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2491314.png)

![2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2491316.png)

![methyl 2-(4-cyanobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491317.png)

![(E)-N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2491321.png)

![[(E)-[4-[(2,2,2-trifluoroacetyl)amino]-4,5-dihydrocyclopenta[b]thiophen-6-ylidene]amino] 3-methoxybenzoate](/img/structure/B2491322.png)

![ethyl 2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2491327.png)

![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2491328.png)

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)